N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
CAS No.: 590360-30-8
Cat. No.: VC21496084
Molecular Formula: C9H11N3OS2
Molecular Weight: 241.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590360-30-8 |
|---|---|
| Molecular Formula | C9H11N3OS2 |
| Molecular Weight | 241.3g/mol |
| IUPAC Name | 1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea |
| Standard InChI | InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14) |
| Standard InChI Key | DWAQZBVAVLMEHU-UHFFFAOYSA-N |
| SMILES | C=CCNC(=S)NNC(=O)C1=CC=CS1 |
| Canonical SMILES | C=CCNC(=S)NNC(=O)C1=CC=CS1 |
Introduction
N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula and a molecular weight of 241.3 g/mol. It is characterized by the presence of a thienylcarbonyl group, a hydrazinecarbothioamide moiety, and an allylic substituent. This compound belongs to the class of thiourea derivatives and has potential applications in medicinal chemistry due to its structural features that support biological activity.
Synthesis
The synthesis of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves:
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Starting Materials:
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Allylisothiocyanate
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Thiophene-2-carboxylic acid hydrazide
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Reaction Mechanism:
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The reaction proceeds through nucleophilic addition of the hydrazide to allylisothiocyanate, followed by cyclization and condensation to yield the final product.
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This method ensures high yields and purity, making it suitable for further derivatization or biological evaluation.
Medicinal Chemistry
N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is studied for its potential as:
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Anticancer Agent: The thiourea group can interact with metal ions in enzymes crucial for cancer cell proliferation.
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Antimicrobial Agent: The thienyl moiety enhances lipophilicity, aiding in membrane penetration of microbial cells.
Material Science
The compound's heterocyclic structure makes it a candidate for coordination chemistry applications, where it can form complexes with transition metals.
Biological Activity
While specific experimental data on biological activity is limited, similar thiourea derivatives have demonstrated:
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Cytotoxicity: Effective against cancer cell lines by inducing apoptosis.
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Antibacterial Activity: Inhibition of bacterial growth through disruption of metabolic pathways.
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Antioxidant Properties: Scavenging free radicals due to electron-rich sulfur and nitrogen atoms.
Computational Studies
Computational techniques such as Density Functional Theory (DFT) can be applied to analyze the electronic structure of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide:
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HOMO-LUMO Gap: Indicates reactivity and stability.
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Electrostatic Potential Maps: Highlight sites for nucleophilic and electrophilic attacks.
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Molecular Docking: Predicts binding affinity with biological targets like enzymes or receptors.
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